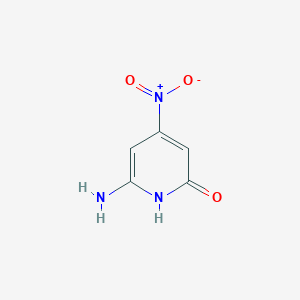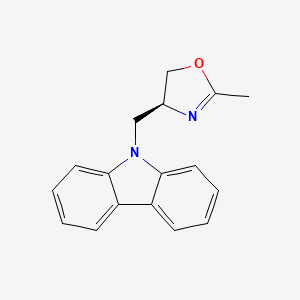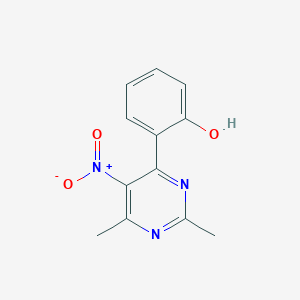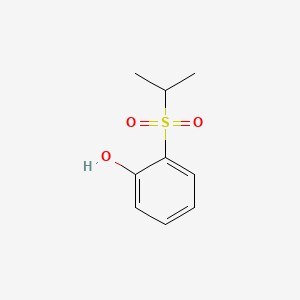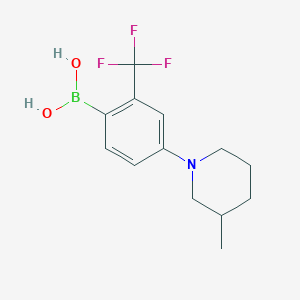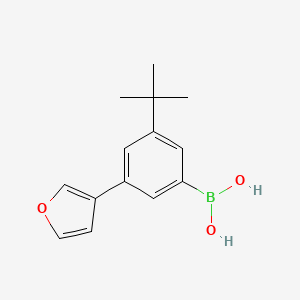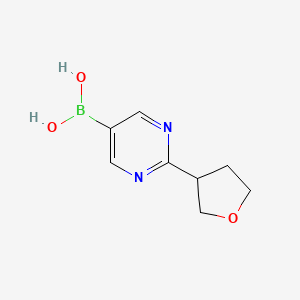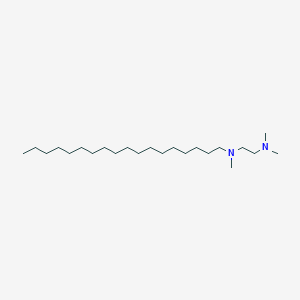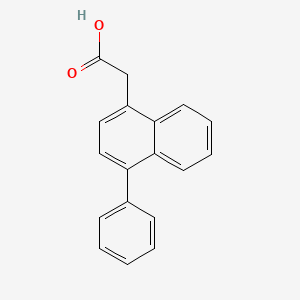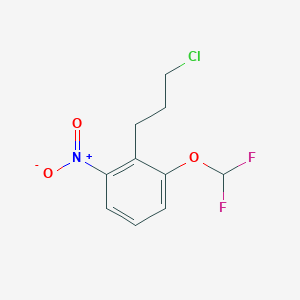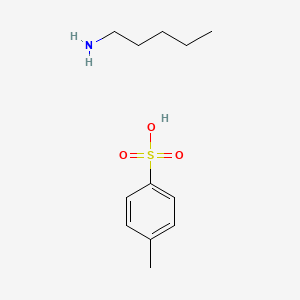
1-Pentanamine, 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-pentanamine and 4-methylbenzenesulfonic acid It is a derivative of pentanamine, where the amine group is bonded to a pentane chain, and the sulfonate group is derived from 4-methylbenzenesulfonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Pentanamine, 4-methylbenzenesulfonate can be synthesized through a reaction between 1-pentanamine and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of 1-pentanamine and 4-methylbenzenesulfonic acid in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The sulfonate group can be reduced to form sulfinates or thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction of the sulfonate group may produce sulfinates or thiols .
Applications De Recherche Scientifique
1-Pentanamine, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-pentanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Pentanamine: A primary aliphatic amine with similar reactivity but lacking the sulfonate group.
4-Methylbenzenesulfonic Acid: A sulfonic acid with similar reactivity but lacking the amine group.
Uniqueness
1-Pentanamine, 4-methylbenzenesulfonate is unique due to the presence of both amine and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its individual components .
Propriétés
Numéro CAS |
102520-38-7 |
|---|---|
Formule moléculaire |
C12H21NO3S |
Poids moléculaire |
259.37 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;pentan-1-amine |
InChI |
InChI=1S/C7H8O3S.C5H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2-6H2,1H3 |
Clé InChI |
HANNWXBUJKSILN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)

